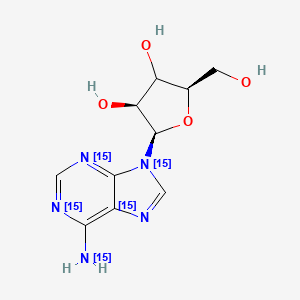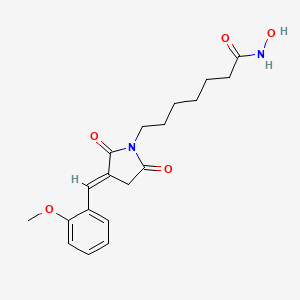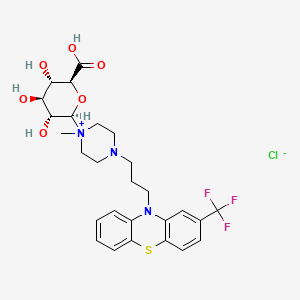
Adenosine-15N5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine-15N5, also known as Adenine riboside-15N5, is a compound where the nitrogen atoms in the adenine moiety are isotopically labeled with nitrogen-15. This labeling makes it a valuable tool in various scientific research fields, including biochemistry, molecular biology, and pharmacology. Adenosine itself is a nucleoside composed of adenine attached to a ribose sugar molecule, playing a crucial role in cellular energy transfer and signal transduction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine-15N5 typically involves the incorporation of nitrogen-15 into the adenine base. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors. The reaction conditions often require controlled environments to ensure the incorporation of the isotope without significant loss of yield or purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar principles as laboratory synthesis but optimized for higher yields and cost-effectiveness. This may include the use of bioreactors and advanced purification techniques to isolate the labeled compound with high isotopic purity and chemical purity.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine-15N5 can undergo various chemical reactions, including:
Oxidation: Conversion to inosine or other oxidized derivatives.
Reduction: Formation of dihydroadenosine derivatives.
Substitution: Replacement of functional groups on the ribose or adenine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
Applications De Recherche Scientifique
Adenosine-15N5 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of biochemical pathways and molecular interactions. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding nucleotide metabolism.
Medicine: Used in drug development and pharmacokinetics to study the behavior of adenosine analogs in the body.
Industry: Employed in the production of labeled nucleotides for various biochemical assays and diagnostic tests.
Mécanisme D'action
Adenosine-15N5 exerts its effects by interacting with specific molecular targets, primarily the adenosine receptors (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors that mediate various physiological responses, including modulation of neurotransmitter release, regulation of blood flow, and immune responses. The isotopic labeling does not alter the fundamental mechanism of action but allows for more precise tracking and analysis in experimental settings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine-13C10,15N5: Another isotopically labeled adenosine with both carbon-13 and nitrogen-15 labels.
Guanosine-15N5: A similar compound where the guanine base is labeled with nitrogen-15.
Cytidine-15N3: A cytidine derivative with nitrogen-15 labeling.
Uniqueness
Adenosine-15N5 is unique due to its specific labeling with nitrogen-15, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This labeling allows for detailed studies of nitrogen-containing functional groups and their interactions within biological systems, making it a valuable tool in various research fields.
Propriétés
Formule moléculaire |
C10H13N5O4 |
|---|---|
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-(6-(15N)azanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7+,10-/m1/s1/i11+1,12+1,13+1,14+1,15+1 |
Clé InChI |
OIRDTQYFTABQOQ-SHJFXITGSA-N |
SMILES isomérique |
C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3[C@H](C([C@H](O3)CO)O)O)[15NH2] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)


![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)
![3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide](/img/structure/B12370189.png)


![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)



